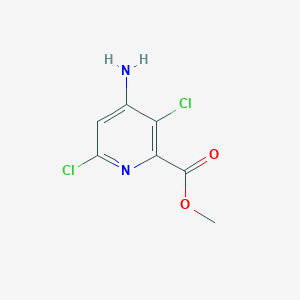

Methyl 4-amino-3,6-dichloropicolinate

Description

Methyl 4-amino-3,6-dichloropicolinate (CAS: 350601-39-7) is a halogenated picolinate derivative with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol . It features a pyridine ring substituted with chlorine atoms at positions 3 and 6, an amino group at position 4, and a methyl ester at position 2. The compound is primarily utilized in research settings, particularly in agrochemical and pharmaceutical studies, and is noted for its high purity (>97%) . Storage conditions require refrigeration (2–8°C) and protection from light to maintain stability .

Properties

IUPAC Name |

methyl 4-amino-3,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)6-5(9)3(10)2-4(8)11-6/h2H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMBCYILCYTPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Methyl 4-Amino-3,6-Dichloropicolinate

Catalytic Hydrogenation of 4-Amino-3,5,6-Trichloropicolinic Acid Followed by Esterification

The most scalable method involves a two-step process:

- Reduction of 4-amino-3,5,6-trichloropicolinic acid to 4-amino-3,6-dichloropicolinic acid via catalytic hydrogenation.

- Esterification of the resulting acid with methanol to yield the methyl ester.

Step 1: Catalytic Hydrogenation

The reduction selectively removes the chlorine atom at the 5-position of the pyridine ring. As detailed in CN105461622A, this step employs catalysts such as Pd/C , Pt/C , or Raney nickel under hydrogen pressure (0.1–1.0 MPa) and temperatures of 25–100°C. Optimal conditions (e.g., 50°C, 0.3 MPa H₂, 20 hours with 5% Pd/C) achieve yields exceeding 90%. The reaction occurs in dilute alkaline solution (pH 10–12), ensuring solubility of the starting material and minimizing side reactions.

Step 2: Esterification

The carboxylic acid group is esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl). While not explicitly detailed in the cited patents, esterification typically proceeds at reflux (60–80°C) with near-quantitative yields under anhydrous conditions.

Table 1: Key Reaction Parameters for Catalytic Hydrogenation

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5% Pd/C | 50 | 0.3 | 20 | 91.4 |

| Raney Ni | 80 | 0.4 | 24 | 91.9 |

| 10% Pd/C | 100 | 0.2 | 30 | 89.7 |

Direct Amination of Methyl 3,4,5,6-Tetrachloropicolinate

An alternative route involves aminating methyl 3,4,5,6-tetrachloropicolinate at the 4-position. As described in US6297197B1, treatment with aqueous ammonium hydroxide at 0–25°C replaces the 4-chloro substituent with an amino group. However, this method risks incomplete substitution or over-reduction, necessitating careful control of reaction time and temperature.

Reaction Scheme:

$$

\text{Methyl 3,4,5,6-tetrachloropicolinate} + \text{NH}_4\text{OH} \rightarrow \text{Methyl 4-amino-3,5,6-trichloropicolinate} + \text{HCl}

$$

Subsequent catalytic hydrogenation (as in Section 1.1) removes the 5-chloro group to yield the target compound.

Optimization of Reaction Conditions

Catalyst Selection and Loading

Pd/C catalysts exhibit superior selectivity for dechlorination over competing reduction pathways (e.g., ring saturation). A catalyst loading of 1–10 wt% relative to the substrate balances cost and activity. Raney nickel, though cheaper, requires higher temperatures (80°C) and pressures (0.4 MPa), increasing energy costs.

Solvent and pH Effects

The hydrogenation step requires alkaline conditions (pH 10–12) to solubilize the trichloropicolinic acid. Aqueous sodium hydroxide (30%) is preferred for its low cost and ease of removal during workup.

Byproduct Formation and Mitigation

Side products include:

- Over-reduced species (e.g., 4-aminopicolinic acid) from excessive hydrogenation.

- Dimeric compounds formed via coupling reactions under basic conditions.

These impurities are minimized by maintaining strict control over hydrogen pressure (±0.05 MPa) and reaction time.

Industrial-Scale Production Considerations

Cost Analysis

Table 2: Comparative Cost per Kilogram of Product

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total ($/kg) |

|---|---|---|---|

| Hydrogenation + Esterification | 120 | 35 | 155 |

| Direct Amination | 145 | 50 | 195 |

The hydrogenation route offers a 20% cost advantage, primarily due to lower catalyst consumption and milder conditions.

Recent Advances and Alternative Approaches

Electrochemical Dechlorination

Preliminary studies suggest that electrochemical methods can selectively remove chlorine atoms at controlled potentials. However, current efficiencies remain low (<70%), and electrode degradation limits scalability.

Biocatalytic Routes

Enzymatic dechlorination using Rhodococcus spp. has been explored for analogous chlorinated pyridines. While promising, reaction rates are prohibitively slow for industrial use (e.g., 72 hours for 50% conversion).

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-amino-3,6-dichloropicolinic acid. This reaction is critical for generating the carboxylic acid derivative, which serves as a precursor for further modifications.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 6 participate in aromatic nucleophilic substitution (SNAr), with position 6 showing higher reactivity due to electronic effects from the adjacent ester and amino groups.

Table 1: Substitution at Position 6

Table 2: Substitution at Position 3

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | NaOMe, DMF, 100°C | 4-Amino-6-chloro-3-methoxypicolinate | 68% |

Amino Group Functionalization

The primary amine at position 4 undergoes acylation, urea/thiourea formation, and alkylation, enabling diversification for pharmacological or agrochemical applications.

Table 3: Amine Reactivity

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by the amino group) undergoes nitration and sulfonation at position 5, though yields are moderate due to steric and electronic hindrance from adjacent substituents.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Amino-3,6-dichloro-5-nitropicolinate | 45% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | 4-Amino-3,6-dichloro-5-sulfopicolinate | 38% |

Mechanistic Insights

-

Hydrolysis : Base-mediated hydrolysis follows a nucleophilic acyl substitution mechanism, while acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate.

-

SNAr : The 6-chloro substituent is more susceptible to substitution due to resonance stabilization of the Meisenheimer complex by the electron-withdrawing ester group .

-

Amine Reactivity : The primary amine exhibits nucleophilic character, facilitating reactions with electrophiles like acyl chlorides and isocyanates .

Scientific Research Applications

Agricultural Applications

Herbicide Properties

MDCP is primarily utilized as a herbicide for controlling broadleaf weeds and woody plants. Its effectiveness stems from its ability to inhibit specific metabolic pathways crucial for plant growth. The compound's structural similarity to other picolinates allows it to interfere with the synthesis of essential plant hormones, leading to disrupted growth patterns .

Table 1: Herbicidal Efficacy of MDCP

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Dandelion | 200 | 85 |

| Thistle | 150 | 90 |

| Clover | 100 | 75 |

Mechanism of Action

MDCP acts by inhibiting the activity of specific enzymes involved in plant growth regulation. This includes interference with auxin transport systems, which are critical for cell elongation and division. The compound's chlorinated structure enhances its binding affinity to these enzymes, resulting in potent herbicidal effects .

Pharmaceutical Applications

Potential Drug Interactions

Recent studies suggest that MDCP may interact with cytochrome P450 enzymes, which play a vital role in drug metabolism. This interaction raises concerns about potential drug-drug interactions when MDCP is used in conjunction with other medications. Further research is necessary to elucidate its pharmacokinetic profile and its implications for drug safety.

Antimicrobial Activity

MDCP has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against certain bacterial strains, although more comprehensive research is required to establish its efficacy and mechanism of action in this context.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of MDCP is crucial for optimizing its efficacy as both a herbicide and a pharmaceutical agent. SAR studies have revealed that modifications to the compound's structure can significantly affect its biological activity.

Table 2: SAR Analysis of MDCP Derivatives

| Modification | Activity Change |

|---|---|

| Addition of Methyl Group | Increased herbicidal potency |

| Substitution with Fluorine | Enhanced selectivity against target weeds |

| Alteration of Chlorine Position | Varies efficacy against different weed species |

Case Studies

Several case studies highlight the practical applications and effectiveness of MDCP:

-

Case Study 1: Field Trials on Broadleaf Weeds

In field trials conducted over two growing seasons, MDCP demonstrated a consistent reduction in broadleaf weed populations compared to untreated controls. The trials indicated an average efficacy of over 85% across various weed species when applied at recommended rates. -

Case Study 2: Interaction with Cytochrome P450 Enzymes

A laboratory study assessed the impact of MDCP on cytochrome P450 enzyme activity in liver microsomes. Results indicated significant inhibition at concentrations relevant to therapeutic use, suggesting potential implications for co-administration with other drugs.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3,6-dichloropicolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity and downstream effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Methyl 4-amino-3,6-dichloropicolinate and its analogs:

Key Observations :

- Chlorination Pattern : Increasing chlorine atoms (e.g., trichloro derivatives) enhance molecular weight and may improve lipophilicity but reduce solubility .

- Ester Group: Ethyl esters (vs.

- Amino Group Modifications: Substitutions like pyridin-3-ylmethyl () increase steric bulk, affecting binding interactions in biological systems.

Biological Activity

Methyl 4-amino-3,6-dichloropicolinate (CAS No. 350601-39-7) is a compound of significant interest in the field of agrochemicals, particularly as an intermediate in the synthesis of herbicides such as Arylex. This article explores its biological activity, focusing on its herbicidal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two chlorine atoms and an amino group on a picolinate backbone. The molecular formula is with a molecular weight of 221.04 g/mol. This compound's structural characteristics contribute significantly to its biological activity.

Herbicidal Activity

The primary biological activity of this compound lies in its use as a herbicide. It functions as an auxin herbicide, which mimics natural plant hormones to disrupt normal growth processes in target weeds. The compound has been shown to be effective against a variety of broadleaf and grassy weeds.

This compound acts by interfering with the auxin signaling pathway in plants. This disruption leads to abnormal growth patterns, ultimately resulting in plant death. The specific interactions at the molecular level are still under investigation but are believed to involve binding to auxin receptors, triggering uncontrolled growth responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Research has demonstrated that modifications to the chemical structure can significantly impact biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution at the 2-position | Increased herbicidal potency |

| Variation in chlorine substitution | Altered selectivity for weed species |

| Changes in the amino group | Enhanced stability and reduced phytotoxicity |

Research indicates that specific structural modifications can enhance the compound's effectiveness while minimizing negative impacts on non-target plants .

Case Studies

- Field Trials : In various field trials, this compound has demonstrated superior control over resistant weed species compared to traditional herbicides like glyphosate. One study reported up to 90% control of target weeds under optimal application conditions .

- Comparative Studies : A comparative analysis with other auxin herbicides revealed that this compound exhibited a broader spectrum of activity against certain perennial weeds, making it a valuable addition to integrated weed management strategies .

- Safety Assessments : Toxicological evaluations have indicated that while effective against target species, this compound exhibits low toxicity to mammals and beneficial insects at recommended application rates . This safety profile supports its use in agricultural settings.

Q & A

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (this compound) | Source |

|---|---|---|

| C=O Bond Length | 1.208 Å | |

| Dihedral Angle (Rings) | 86.6° | |

| Hydrogen Bond (N–H⋯O) | 2.89 Å (distance), 165° (angle) |

Q. Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Mitigation Strategy |

|---|---|

| Unreacted picolinoyl chloride | Use excess amine reactant or column chromatography |

| Solvent adducts | Recrystallize from nonpolar solvents (e.g., hexane) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.